

# "Regulatory status of Camphor benzalkonium methosulfate in cosmetics"

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## Compound of Interest

Compound Name: *Camphor benzalkonium  
methosulfate*

Cat. No.: *B1240364*

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An In-depth Technical Guide to the Regulatory Status of **Camphor Benzalkonium Methosulfate** in Cosmetics

For: Researchers, Scientists, and Drug Development Professionals

## \*\*Executive Summary

This technical guide provides a comprehensive overview of the current regulatory status of **Camphor Benzalkonium Methosulfate** (CAS No. 52793-97-2) for use in cosmetic products across key global markets. It details the permissible concentrations, functional roles, and the toxicological data underpinning its safety assessments. The document includes summaries of experimental protocols for pivotal safety studies and visual representations of its mechanism of action and the regulatory pathways governing its approval.

## Introduction to Camphor Benzalkonium Methosulfate

**Camphor Benzalkonium Methosulfate** is a quaternary ammonium compound that functions as an ultraviolet (UV) light absorber in cosmetic and personal care products.<sup>[1]</sup> As a soluble organic UV filter, it is primarily effective against UV-B radiation, absorbing light in the range of approximately 280 to 320 nm.<sup>[2]</sup> Its primary role is to protect the skin from the harmful effects of sun exposure, which include sunburn, premature aging, and the risk of skin cancer.<sup>[1][2]</sup>

Additionally, it can be used to protect the cosmetic product itself from degradation due to UV light.[\[2\]](#)

## Global Regulatory Landscape

The regulation of cosmetic ingredients varies significantly across different regions. This section outlines the status of **Camphor Benzalkonium Methosulfate** in the European Union, the United States, China, and Japan.

### European Union (EU)

In the European Union, **Camphor Benzalkonium Methosulfate** is an approved UV filter and is listed in Annex VI of the Cosmetics Regulation (EC) No. 1223/2009.[\[2\]](#)[\[3\]](#)

- Function: UV Filter.[\[2\]](#)
- Maximum Permitted Concentration: It may be used in cosmetic products at a maximum concentration of 6.0%.[\[3\]](#)[\[4\]](#)
- Safety Opinion: The Scientific Committee on Consumer Products (SCCP), now the Scientific Committee on Consumer Safety (SCCS), has evaluated its safety. The committee concluded that the use of **Camphor Benzalkonium Methosulfate** as a UV filter in cosmetic sun protection products at a maximum concentration of 6.0% does not pose a health hazard to the consumer.[\[1\]](#)[\[5\]](#) However, due to a borderline Margin of Safety, its use in other types of cosmetic products was not recommended in the 2006 opinion.[\[5\]](#)[\[6\]](#)

### United States (US)

The regulatory framework in the United States for sunscreens differs significantly from that of the EU.

- Classification: In the US, sunscreens are regulated as Over-the-Counter (OTC) drugs by the Food and Drug Administration (FDA).[\[1\]](#)
- Approval Status: **Camphor Benzalkonium Methosulfate** has not been reviewed for safety and efficacy by the FDA for use as a sunscreen active ingredient.[\[1\]](#) Therefore, it cannot be used in products marketed as sunscreens in the US.[\[1\]](#)[\[7\]](#)

- **Permitted Use:** It can be used in cosmetic and personal care products as a UV light absorber to protect the product formulation from deterioration.<sup>[1]</sup> In this context, the product cannot make sunscreen or SPF claims.

## China

In China, cosmetic ingredients are regulated by the National Medical Products Administration (NMPA).

- **Inventory Status:** **Camphor Benzalkonium Methosulfate** is listed in the Inventory of Existing Cosmetic Ingredients in China (IECIC).<sup>[8][9]</sup> This means it is a permitted ingredient for use in cosmetics sold in China.
- **Function as UV Filter:** It is also included in the List of UV Filters Allowed in Cosmetic Products in China, confirming its approved use as a sunscreen agent.<sup>[10]</sup> The specific concentration limits under Chinese regulations were not detailed in the available search results. New cosmetic ingredients classified as high-risk, such as UV filters, require NMPA registration which involves a rigorous technical review.<sup>[11]</sup>

## Japan

The regulation of cosmetic ingredients in Japan is overseen by the Ministry of Health, Labour and Welfare (MHLW). The specific regulatory status of **Camphor Benzalkonium Methosulfate** in Japan, including whether it is on the positive list for UV filters and any associated concentration limits, was not definitively established in the public-domain search results. Companies wishing to use this ingredient in Japan would need to verify its status against the official Japanese cosmetic standards.

## Toxicological Profile and Safety Assessment

The safety of **Camphor Benzalkonium Methosulfate** has been evaluated through a series of toxicological studies. The findings from these studies, primarily reviewed by the EU's SCCP, are summarized below.

## Summary of Toxicological Data

Endpoint	Study Type	Species	Results	Reference
Acute Oral Toxicity	OECD 401	Rat	LD50 > 2000 mg/kg bw	[5]
Dermal Irritation	OECD 404 (equivalent)	Rabbit	Minimal irritant potential	[5]
Eye Irritation	OECD 405 (equivalent)	Rabbit	Mild to important eye irritation	[5]
Skin Sensitization	OECD 406 (GPMT)	Guinea Pig	Non-sensitizer	[5]
Phototoxicity	OECD 432 (draft)	In vitro (3T3 NRU)	Not phototoxic	[5]
Photo-irritation / Photosensitization	Dermal Study	Guinea Pig	No photo-irritant or photo-sensitizing reactions	[5]
Mutagenicity (Bacterial)	OECD 471 (Ames Test)	S. typhimurium, E. coli	Not mutagenic	[1][5]
Mutagenicity (Mammalian)	Chromosome Aberration	In vitro (CHO cells)	Did not induce chromosome aberrations	[5]
Developmental Toxicity	Oral Gavage	Rat	Maternal NOAEL: 1000 mg/kg/day Developmental NOEL: 1000 mg/kg/day	[5]

NOAEL: No Observed Adverse Effect Level; NOEL: No Observed Effect Level; GPMT: Guinea Pig Maximisation Test; CHO: Chinese Hamster Ovary.

## Experimental Methodologies

The safety assessment of **Camphor Benzalkonium Methosulfate** is based on standardized experimental protocols, primarily following OECD Guidelines for the Testing of Chemicals.

## Dermal Irritation/Corrosion (OECD 404)

This study evaluates the potential of a substance to cause skin irritation.

- Principle: A single dose of the test substance is applied to a small area of the skin of an animal (typically an albino rabbit). An untreated area of skin serves as a control.[\[12\]](#)
- Procedure: Approximately 0.5 mL (for liquids) or 0.5 g (for solids) of the substance is applied to a shaved patch of skin (approx. 6 cm<sup>2</sup>) and covered with a gauze patch for a 4-hour exposure period.[\[12\]](#)
- Observation: The skin is examined for signs of erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) after patch removal. Observations may continue for up to 14 days to assess the reversibility of any effects.[\[12\]](#)
- Specifics for CBM: The SCCP review noted that "Mexoryl SO" (a 30% aqueous solution of the ingredient) has minimal irritant potential to rabbit skin.[\[5\]](#)

## Skin Sensitization - Guinea Pig Maximisation Test (GPMT) (OECD 406)

This test assesses the potential of a substance to provoke skin sensitization (allergic contact dermatitis).

- Principle: The GPMT involves a two-stage process: an induction phase to sensitize the test animals (guinea pigs) and a challenge phase to elicit a response.[\[13\]](#)
- Induction Phase: The test substance is administered both by intradermal injection (with Freund's Complete Adjuvant to enhance the immune response) and by topical application to the same area a week later.[\[5\]](#)[\[13\]](#)
- Challenge Phase: After a rest period of about two weeks, a non-irritating concentration of the test substance is applied topically to a fresh, untreated area of skin on both test and control animals.[\[13\]](#)

- Observation: The challenge sites are observed for signs of skin reaction (erythema and edema) at 24 and 48 hours after application. The incidence and severity of the reactions in the test group are compared to the control group.[\[13\]](#)
- Specifics for CBM: Mexoryl SO was determined to be a non-sensitizer in a Guinea Pig Maximisation Test.[\[5\]](#)

## Bacterial Reverse Mutation Test (Ames Test) (OECD 471)

This study is used to identify substances that can cause gene mutations.

- Principle: The test uses specific strains of bacteria (*Salmonella typhimurium* and *Escherichia coli*) that have mutations preventing them from synthesizing an essential amino acid (e.g., histidine or tryptophan). The assay measures the ability of the test substance to cause a reverse mutation, restoring the bacteria's ability to grow on an amino acid-deficient medium.[\[14\]](#)
- Procedure: Bacteria are exposed to various concentrations of the test substance, both with and without an external metabolic activation system (S9 mix, to simulate mammalian metabolism).[\[14\]](#)
- Observation: After incubation, the number of revertant colonies is counted and compared to the number of spontaneous revertant colonies in the negative control group. A substance is considered mutagenic if it produces a dose-related increase in revertant colonies.[\[14\]](#)
- Specifics for CBM: The ingredient was tested at concentrations up to 5000  $\mu$ g/plate and was found not to be mutagenic.[\[5\]](#)

## Prenatal Developmental Toxicity Study (OECD 414)

This study is designed to provide information on the effects of repeated exposure to a substance on the pregnant female and the developing embryo and fetus.

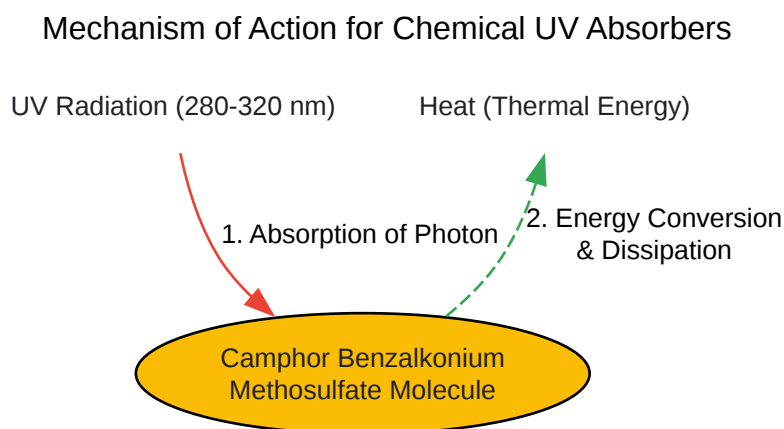
- Principle: The test substance is administered to pregnant animals (typically rats or rabbits) daily during the period of major organogenesis.[\[9\]](#)
- Procedure: At least three dose levels are used, plus a control group. The substance is administered, and animals are monitored for signs of maternal toxicity (e.g., changes in body

weight and food consumption). Just prior to natural delivery, the females are euthanized, and the uterine contents are examined.[9]

- Observation: Endpoints evaluated include the number of corpora lutea, implantation sites, resorptions, and live/dead fetuses. Fetuses are weighed and examined for external, visceral, and skeletal abnormalities.[9]
- Specifics for CBM: In a study on rats, the No Observed Adverse Effect Level (NOAEL) for maternal toxicity and the No Observed Effect Level (NOEL) for developmental toxicity were both determined to be 1000 mg/kg/day.[5]

## Mechanism of Action

**Camphor Benzalkonium Methosulfate** functions as an organic (chemical) UV filter. Its mechanism of action involves the absorption of high-energy UV photons. The molecule's chromophores absorb UV radiation, causing electrons to move to a higher energy state. This absorbed energy is then rapidly and harmlessly dissipated as lower-energy heat, preventing the UV radiation from penetrating the skin and damaging cellular components like DNA.



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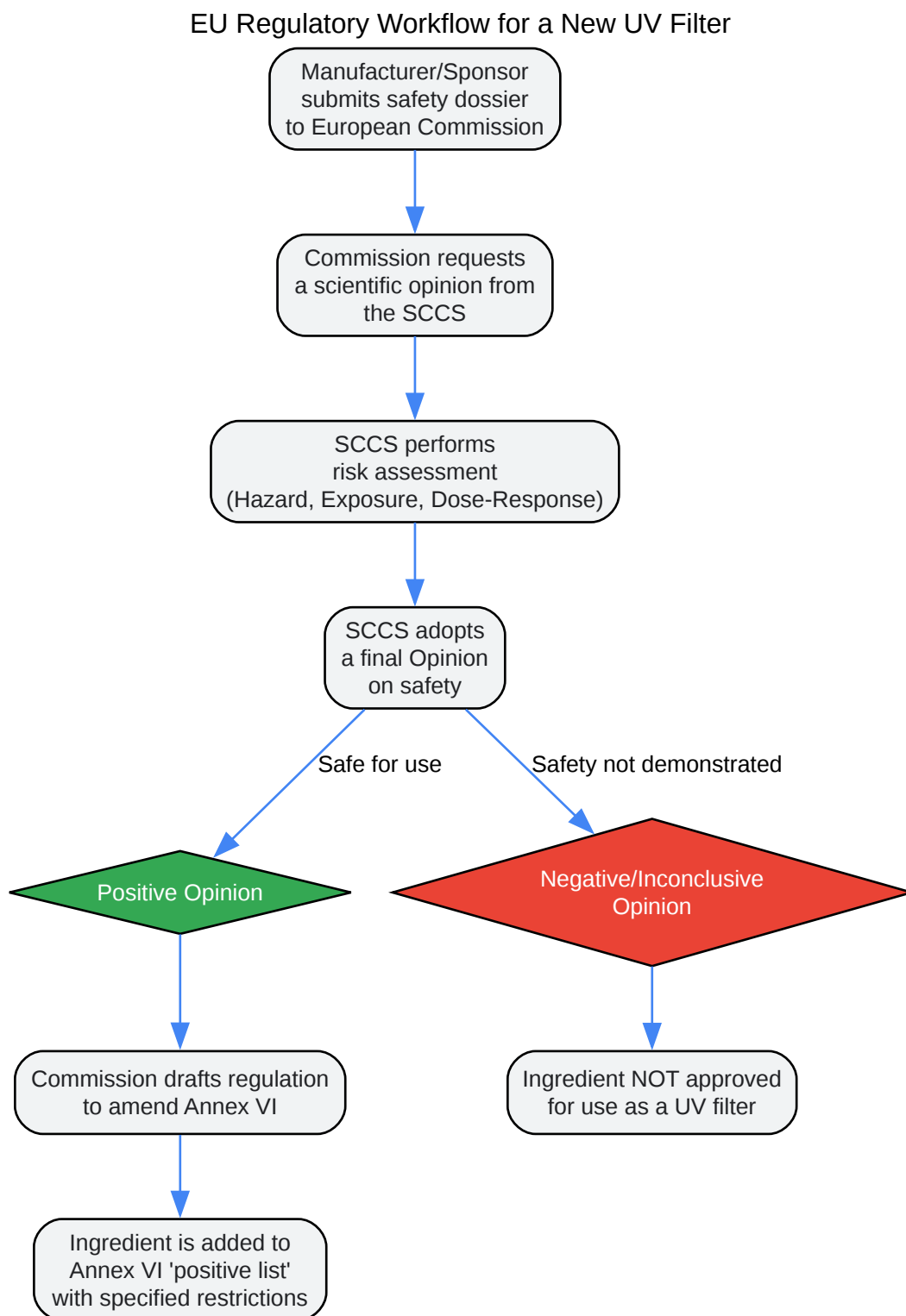
Caption: Energy conversion by a chemical UV absorber.

## Regulatory Approval Workflows

The pathways for approving a UV filter for cosmetic use differ substantially between the EU and the US, reflecting their different classifications of sunscreen products.

## EU Approval Workflow for a UV Filter

In the EU, UV filters are cosmetic ingredients that must undergo a stringent safety assessment before they can be added to the positive list in Annex VI of the Cosmetics Regulation.

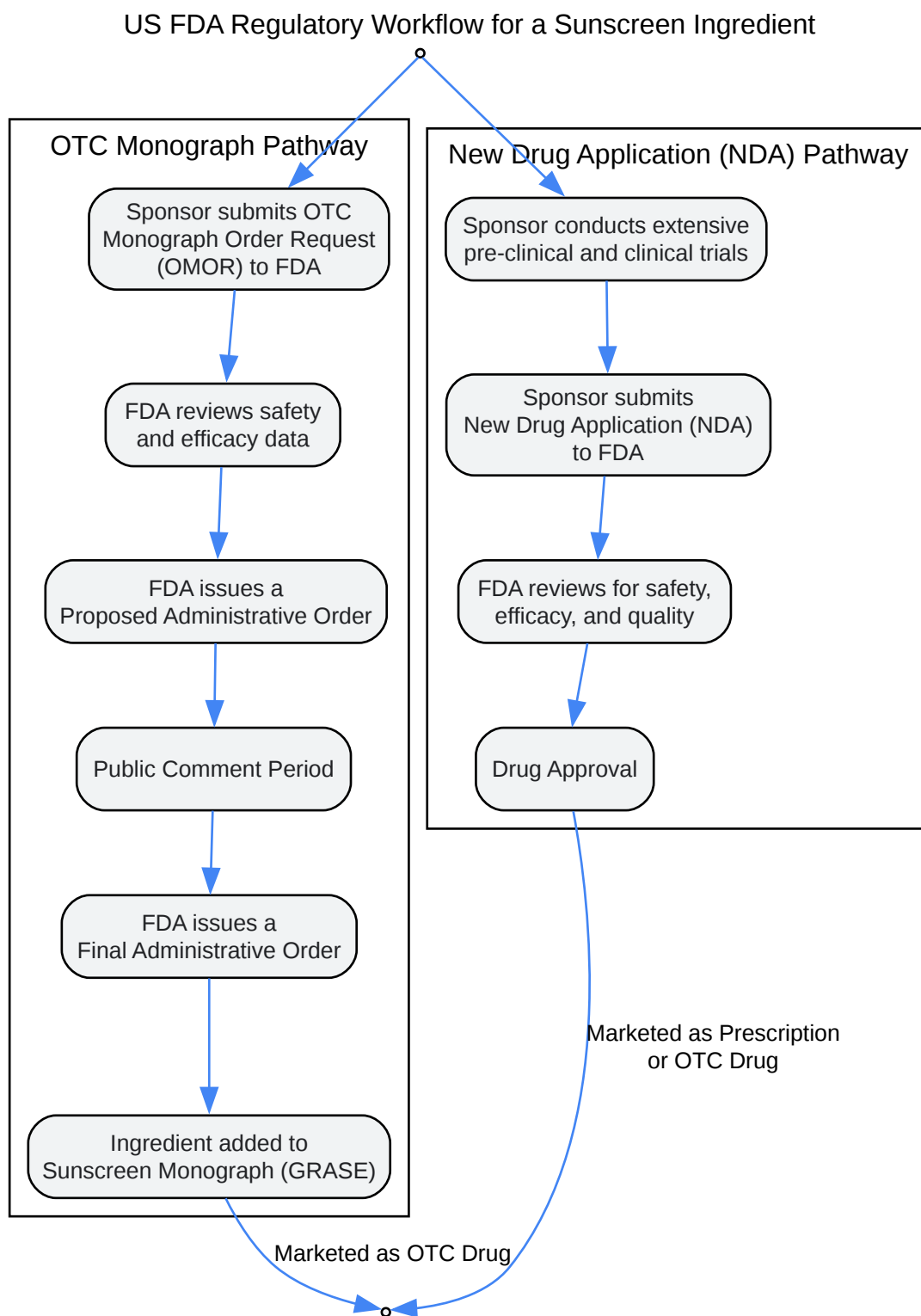


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Caption: EU approval pathway for cosmetic UV filters.

## US Approval Workflow for a Sunscreen Ingredient

In the US, sunscreen ingredients are considered active drug ingredients and must be approved through the FDA's Over-the-Counter (OTC) drug monograph system or via a New Drug Application (NDA).



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Caption: US FDA approval pathways for sunscreen ingredients.

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